

Dibutyl Succinate: A Technical Guide to its Regulatory Landscape and Safety Profile

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Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

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Introduction

Dibutyl succinate (CAS No. 141-03-7), the dibutyl ester of succinic acid, is a chemical compound with applications ranging from a flavoring agent to an insect repellent.^{[1][2]} Its regulatory status, however, is not uniform across different sectors and regions. This technical guide provides a comprehensive overview of the current regulatory approvals and the available toxicological data for **dibutyl succinate**, intended to inform researchers, scientists, and professionals in drug development and other relevant fields. The information presented herein is based on publicly available data from various regulatory and scientific bodies.

Regulatory Status

The approval and regulation of **dibutyl succinate** vary significantly depending on its intended use, encompassing food and flavorings, cosmetics, pharmaceuticals, and industrial applications.

Food and Flavoring Applications

The use of **dibutyl succinate** as a flavoring agent is acknowledged in the European Union. However, it does not appear to have a similar status in the United States.

- European Union: **Dibutyl succinate** is listed in the European Union's Food and Feed Information Portal (FIP) database as a flavoring substance with the designation FL No.

09.347.[2][3] The FIP database serves as a repository of information on food and feed-related substances in the EU. The specific conditions of use and any restrictions associated with this listing require consultation with the detailed EU regulations on flavoring substances.

- United States: There is no evidence to suggest that **dibutyl succinate** is Generally Recognized as Safe (GRAS) for use in food in the United States.[4][5] It is not listed in the FDA's Substances Added to Food inventory, and it does not have a FEMA (Flavor and Extract Manufacturers Association) number, which is a key indicator of its status within the U.S. flavoring industry.[3][6] In contrast, related substances like diethyl succinate are approved as synthetic flavoring agents.[6]

Cosmetic Applications

The regulatory status of **dibutyl succinate** in cosmetics is not well-established in major markets like the European Union and the United States.

- European Union: A search of the EU's official cosmetic ingredient database, CosIng, does not yield a specific entry for **dibutyl succinate** (CAS No. 141-03-7).[7] The absence of an INCI (International Nomenclature of Cosmetic Ingredients) name and a designated function in this database suggests that it is not a recognized cosmetic ingredient in the EU. While other succinate esters, such as diheptyl succinate, are listed with functions like "skin conditioning - emollient," this does not automatically apply to **dibutyl succinate**.
- United States: The FDA's Voluntary Cosmetic Registration Program (VCRP) has been superseded by the mandatory registration requirements under the Modernization of Cosmetics Regulation Act of 2022 (MoCRA). Information on the status of individual ingredients under this new framework is still emerging.

Pharmaceutical Applications

Dibutyl succinate does not appear to be an approved pharmaceutical excipient in either the United States or Europe. A review of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) did not reveal any monographs for **dibutyl succinate**, indicating it is not a recognized excipient in these major pharmacopeias.

Industrial Chemical and Pesticidal Use

Dibutyl succinate has a history of use as an insect repellent and is subject to regulations governing industrial chemicals.

- European Union: A search of the European Chemicals Agency (ECHA) database does not show a current registration for **dibutyl succinate** under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation for quantities of one tonne or more per year. This suggests that it is either not manufactured or imported into the EU at this volume or is used in applications exempt from registration.
- Pesticidal Use: **Dibutyl succinate** has been used as an insect repellent, particularly against biting flies, ants, and roaches, under trade names such as Tabutrex.^[2] However, its approval status as a pesticide is limited. For instance, it is not approved for use as a plant protection agent in the European Union under Regulation (EC) 1107/2009.

Toxicological Data

Publicly available toxicological data for **dibutyl succinate** is limited, particularly concerning repeated-dose studies that would establish a No-Observed-Adverse-Effect Level (NOAEL).

Toxicological Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	8000 mg/kg	

The high LD50 value suggests a low order of acute toxicity. However, the absence of comprehensive data on sub-chronic and chronic toxicity, as well as genotoxicity and reproductive toxicity, represents a significant data gap.

Experimental Protocols

As substance-specific experimental protocols for **dibutyl succinate** are not readily available in the public domain, this section provides representative protocols based on standardized OECD guidelines for key toxicological endpoints.

Representative Protocol for Acute Oral Toxicity (based on OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure (UDP) for assessing acute oral toxicity.

- **Test Animals:** Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature (22 ± 3 °C) and humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage. Animals are fasted prior to dosing. A single animal is dosed at a time, typically at 48-hour intervals.
- **Dose Selection:** The initial dose is selected from a predefined series (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg) and is a step below the best preliminary estimate of the LD50.
- **Observation:** If the first animal survives, the next animal is given a higher dose. If the first animal dies, the next animal receives a lower dose.
- **Clinical Observations:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Special attention is given during the first 4 hours after dosing and daily thereafter for a total of 14 days.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

Representative Protocol for Acute Dermal Toxicity (based on OECD Guideline 402)

This protocol describes a limit test for assessing acute dermal toxicity.

- **Test Animals:** Young adult rats (Wistar strain is common), with an equal number of males and females, are used.

- Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test substance is applied to the clipped skin, covering at least 10% of the body surface area.
- Exposure: The treated area is covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.
- Clinical Observations: Animals are observed for mortality, signs of systemic toxicity, and local skin reactions at regular intervals for 14 days. Body weights are recorded weekly.
- Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

Representative Protocol for In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

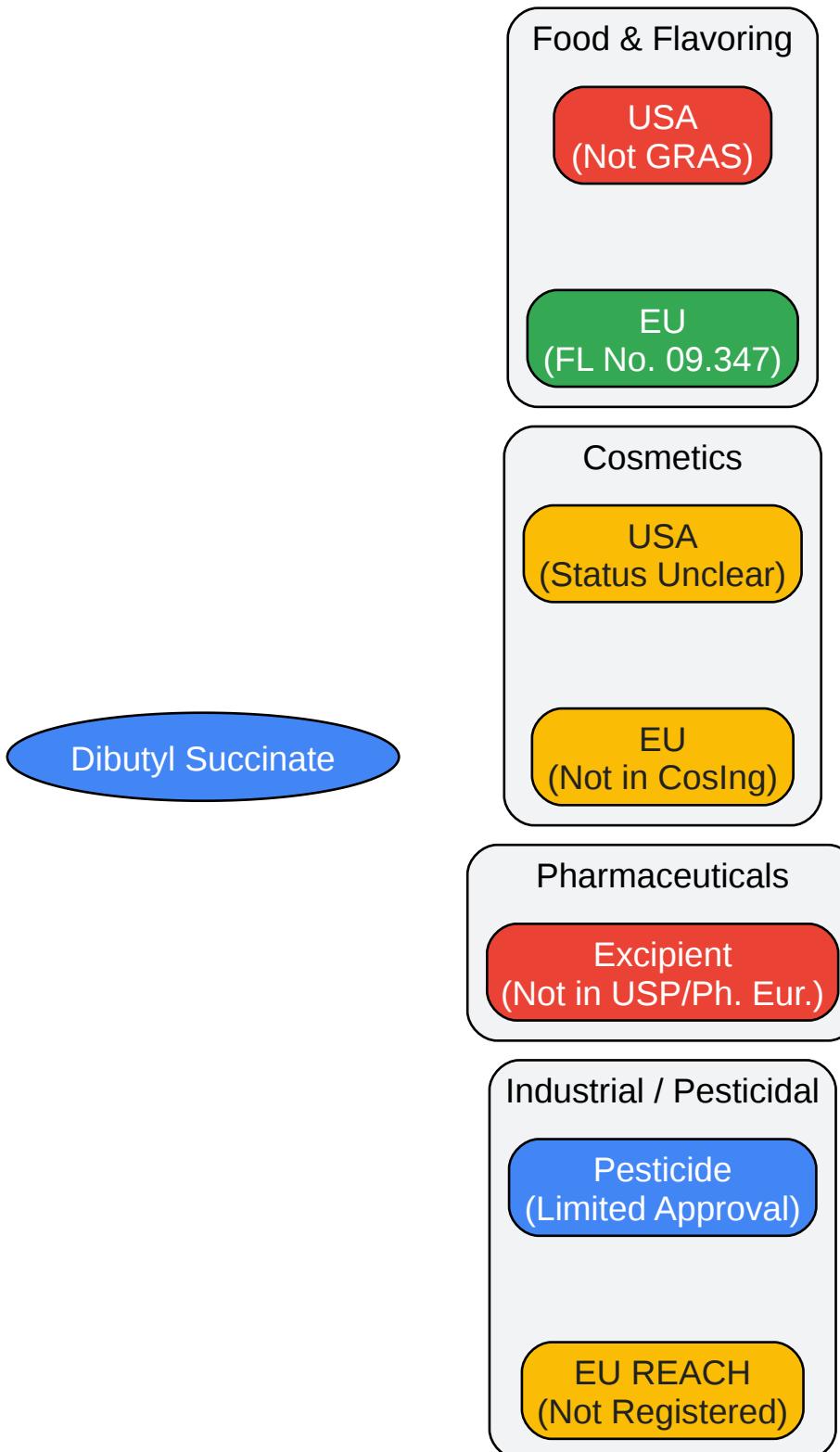
This test evaluates the potential of a substance to induce gene mutations.

- Test System: Strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats.
- Procedure:
 - The test substance, at several concentrations, is added to the bacterial tester strains in the presence and absence of the S9 mix.
 - The mixture is incubated.
 - Molten top agar is added, and the mixture is poured onto minimal glucose agar plates.
- Incubation: The plates are incubated at 37°C for 48-72 hours.

- Data Analysis: The number of revertant colonies on each plate is counted. A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least twice the background (negative control) count.

Visualizations

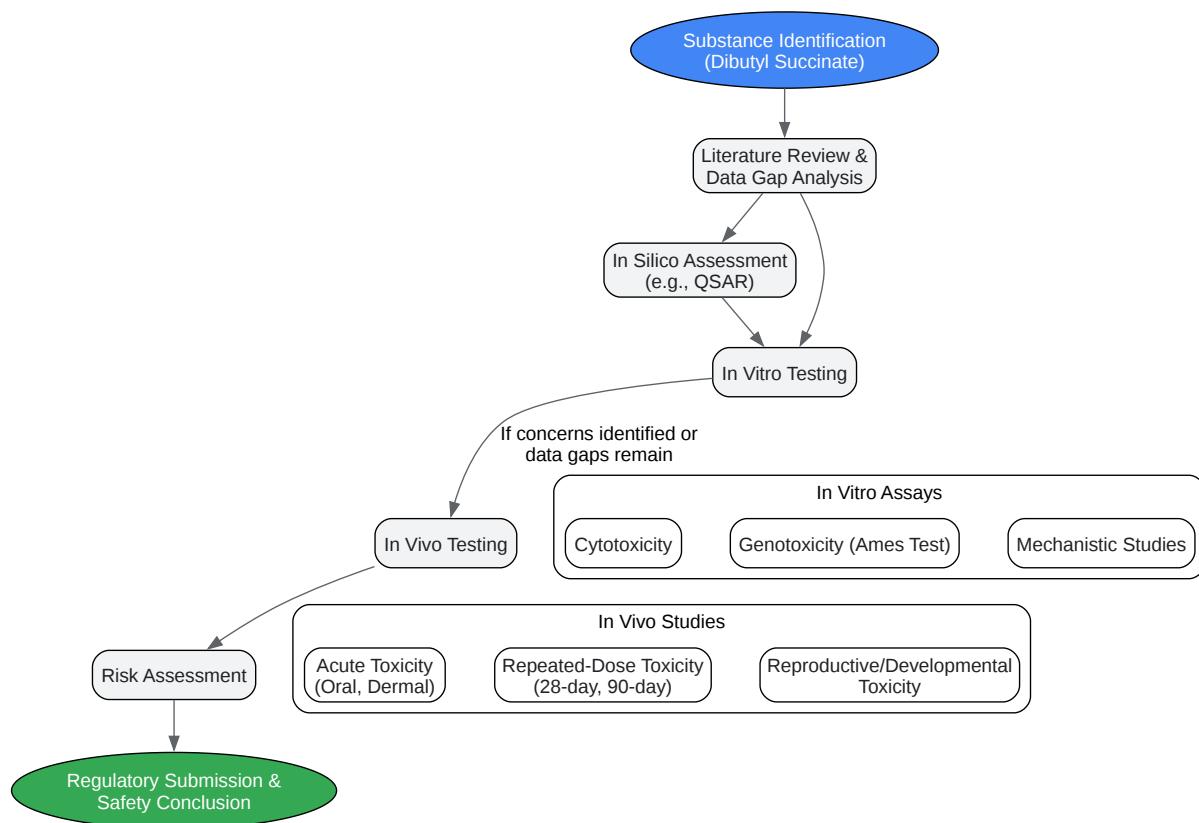
Regulatory Landscape of Dibutyl Succinate



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Caption: Regulatory status of **Dibutyl Succinate** across different sectors.

Generalized Workflow for Toxicological Assessment



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Caption: A generalized workflow for the toxicological assessment of a chemical.

Conclusion

The regulatory status of **dibutyl succinate** is multifaceted and highly dependent on its intended application. It is recognized as a flavoring substance in the European Union but lacks similar approval in the United States. Its use in cosmetics and pharmaceuticals is not established in major regulated markets. While it has been used as an insect repellent, its approval for such applications is limited. A significant data gap exists in the public domain regarding its comprehensive toxicological profile, particularly for endpoints beyond acute toxicity. Researchers and developers considering the use of **dibutyl succinate** in regulated products should be aware of these regulatory and data limitations and may need to conduct further studies to support its safety for any new application.

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